3-nitro-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide typically involves a multi-step process:
Formation of the hydrazide: The starting material, 3-nitrobenzoic acid, is first converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Synthesis of the furan derivative: The furan ring is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with furfural in the presence of a base such as sodium hydroxide.
Condensation reaction: The final step involves the condensation of the hydrazide with the furan derivative in the presence of an acid catalyst, such as acetic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-nitro-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-nitro-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzohydrazide: Lacks the furan and trifluoromethyl groups, resulting in different chemical properties and applications.
N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide:
3-nitro-N’-[(E)-{5-phenylfuran-2-yl}methylidene]benzohydrazide: Lacks the trifluoromethyl group, leading to differences in chemical stability and biological activity.
Properties
Molecular Formula |
C19H12F3N3O4 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-nitro-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H12F3N3O4/c20-19(21,22)14-5-1-3-12(9-14)17-8-7-16(29-17)11-23-24-18(26)13-4-2-6-15(10-13)25(27)28/h1-11H,(H,24,26)/b23-11+ |
InChI Key |
QOMDFAVPOXRYRH-FOKLQQMPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.